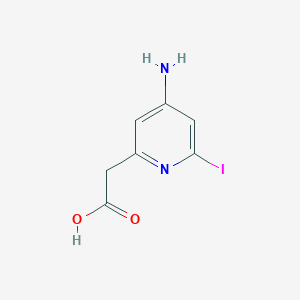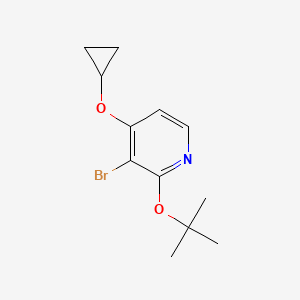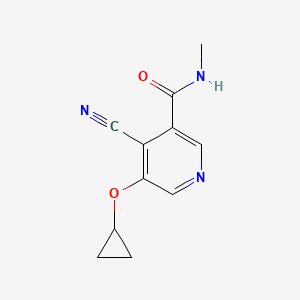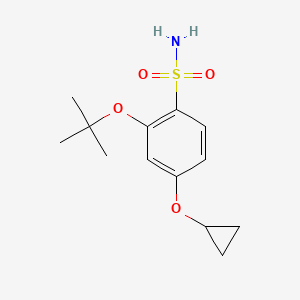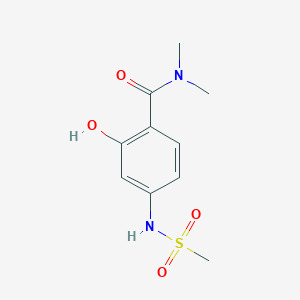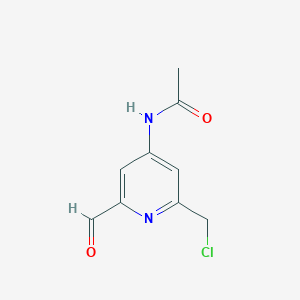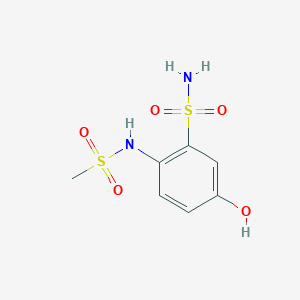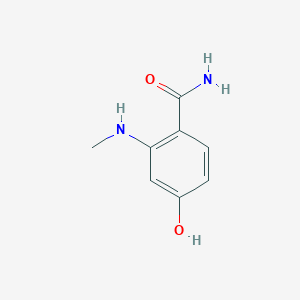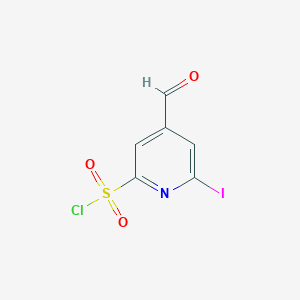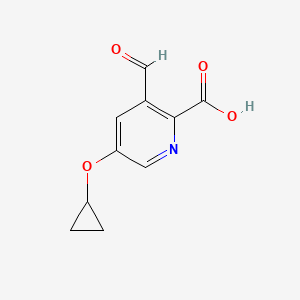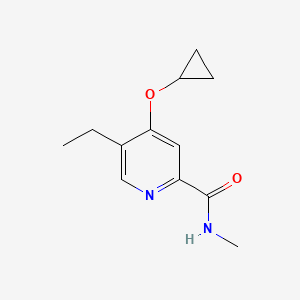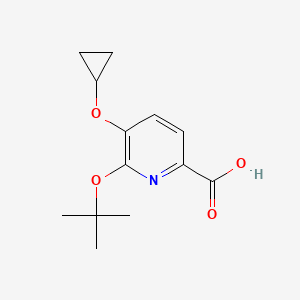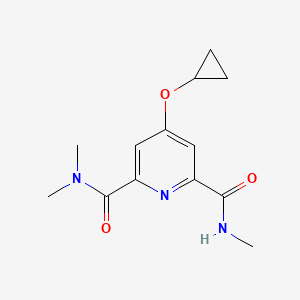
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. These reactions often use pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . The reaction conditions may vary, but they generally involve the use of solvents like ethanol or methanol and catalysts to facilitate the condensation process.
Análisis De Reacciones Químicas
4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include copper (II) acetate monohydrate, pyridine, and perchlorate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with copper (II) acetate monohydrate can lead to the formation of tricopper (II) complexes .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used in coordination chemistry and the stabilization of reactive species . In biology and medicine, it is used for synthetic modeling of metalloenzyme active sites . Additionally, it has applications in catalytic organic transformations and sensing as well as recognition applications .
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide involves its interaction with molecular targets and pathways in coordination chemistry. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in various catalytic and stabilization processes .
Comparación Con Compuestos Similares
Similar compounds to 4-Cyclopropoxy-N2,N2,N6-trimethylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives such as 2,6-bis(pyrazine-2-carboxamido)pyridine and 2,6-bis(pyridine-2-carboxamido)pyridine . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-N,6-N,6-N-trimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)10-6-9(19-8-4-5-8)7-11(15-10)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
Clave InChI |
JNXWRGUDRYWSGW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


